N-Boc-L-isoleucine hemihydrate
CAS No.:
Cat. No.: VC17956206
Molecular Formula: C22H44N2O9
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H44N2O9 |
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Molecular Weight | 480.6 g/mol |
IUPAC Name | 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
Standard InChI | InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
Standard InChI Key | NYGJSARLXBZKTA-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
N-Boc-L-isoleucine hemihydrate consists of L-isoleucine—a branched-chain amino acid—modified by a Boc group at the α-amino position. The Boc group protects the amine during peptide synthesis, preventing unwanted side reactions. The hemihydrate designation indicates that one water molecule is associated with every two Boc-L-isoleucine molecules in the crystalline lattice .
Key Structural Features:
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IUPAC Name: -3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid; hydrate .
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Stereochemistry: The configuration preserves the natural L-isoleucine conformation, critical for maintaining biological activity in synthetic peptides .
Synthesis and Purification
Boc Protection Methodology
The synthesis of N-Boc-L-isoleucine hemihydrate involves reacting L-isoleucine with di-tert-butyl dicarbonate in a basic aqueous solution. This method, pioneered by Frankel et al. (1966), employs N-hydroxysuccinimide (NHS) esters to facilitate efficient amine protection .
Reaction Scheme:
The product is isolated as a hemihydrate through recrystallization from aqueous-organic solvent mixtures .
Property | Value | Source |
---|---|---|
Molecular Weight | 240.31 g/mol (anhydrous) | |
Melting Point | 60–70°C | |
Optical Rotation | (c=1, EtOH) |
Physical and Chemical Properties
Solubility and Stability
N-Boc-L-isoleucine hemihydrate exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., dimethylformamide, dichloromethane). Storage at 4°C in anhydrous conditions prevents decomposition, though the hemihydrate form offers inherent stability against humidity .
Spectroscopic Data
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Infrared (IR): Strong absorptions at 1740 cm (C=O of Boc) and 1680 cm (amide I band) .
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H NMR: Distinct signals for tert-butyl (, 9H), isoleucine side chain (), and α-proton () .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc group’s stability under acidic conditions makes this compound ideal for SPPS. It withstands repetitive trifluoroacetic acid (TFA) treatments used to remove temporary protecting groups, enabling stepwise elongation of peptide chains .
Bioconjugation and Drug Design
N-Boc-L-isoleucine hemihydrate serves as a precursor in synthesizing peptide-based therapeutics, including protease inhibitors and antibody-drug conjugates. Its chiral purity ensures minimal epimerization during coupling reactions .
Supplier | Catalog Number | Purity | Pack Size | Price (USD) |
---|---|---|---|---|
Alfa Aesar™ | H37050.03 | ≥98% | 1 g | 170.00 NOK |
Carl Roth | 6923.2 | ≥98% | 25 g | €53.25 |
TCI America | B118625G | 99% | 25 g | $156.03 |
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